molecular formula C11H19N3OS B2909322 N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine CAS No. 2200496-75-7

N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine

Cat. No.: B2909322
CAS No.: 2200496-75-7
M. Wt: 241.35
InChI Key: DFMQNZGFGIXOIJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine is a synthetic organic compound designed for research applications. Its structure incorporates a 1,2,4-thiadiazole ring linked via an ether bridge to a dimethylamino-substituted cyclohexane, a scaffold of significant interest in medicinal chemistry. The 1,2,4-thiadiazole heterocycle is a privileged structure known to contribute to a wide range of biological activities, and researchers often investigate such compounds for their potential as enzyme inhibitors or as modulators of biological pathways . The specific spatial arrangement of the lipophilic and hydrogen bond acceptor/donor groups makes this compound a valuable intermediate for constructing more complex molecules or as a lead compound in drug discovery programs. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) following established laboratory safety protocols.

Properties

IUPAC Name

N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3OS/c1-8-12-11(16-13-8)15-10-6-4-9(5-7-10)14(2)3/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMQNZGFGIXOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OC2CCC(CC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common synthetic route involves the reaction of 3-methyl-1,2,4-thiadiazole with a suitable cyclohexan-1-amine derivative under controlled conditions. The reaction conditions may include the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N,N-Dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine has shown potential biological activities, such as antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.

Medicine: The compound's biological activities make it a candidate for medicinal applications. It can be explored for its potential use in treating diseases and conditions that require antimicrobial or antifungal agents.

Industry: In the industrial sector, this compound can be used as a reagent or intermediate in the production of other chemicals. Its unique properties may also be exploited in the development of new materials and products.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Variations: Thiadiazole vs. Oxazole and Oxadiazole Derivatives

The target compound’s 1,2,4-thiadiazole core distinguishes it from analogs with oxazole (e.g., (1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine hydrochloride , MW = 246.74 g/mol ) or oxadiazole (e.g., 2-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine , MW = 181.23 g/mol ) heterocycles. Key differences include:

  • Lipophilicity : Sulfur may enhance membrane permeability relative to oxygen-containing heterocycles.
  • Stability : Thiadiazoles are generally more resistant to metabolic oxidation than oxazoles .

Cyclohexane-Amine Scaffold Modifications

Variations in amine substituents significantly impact physicochemical properties:

  • N,N-dimethyl group : Increases lipophilicity (logP) compared to primary amines (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine , MW = 198.29 g/mol ).
  • Hydrochloride salts : Derivatives like (1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine hydrochloride exhibit higher aqueous solubility due to ionic character .

Thiadiazole-Containing Derivatives with Diverse Substituents

Compounds like 3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine (MW = 428.9 g/mol ) share the 1,2,4-thiadiazole core but differ in substitution patterns.

Data Tables of Comparative Molecular Features

Compound Name (Example) Heterocycle Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound 1,2,4-thiadiazole 241.36 N,N-dimethyl, cyclohexyl-O-thiadiazole High lipophilicity, metabolic stability inferred
2-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine 1,2,4-oxadiazole 181.23 Cyclohexyl-oxadiazole, primary amine Discontinued; 95% purity
(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine hydrochloride 1,2-oxazole 246.74 Cyclohexyl-O-oxazole, hydrochloride salt Enhanced solubility (ionic form)
3-[...]-1,2,4-thiadiazol-5-amine 1,2,4-thiadiazole 428.90 Triazole, dimethoxyphenyl, chlorophenyl Aromatic, high molecular weight

Biological Activity

N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiadiazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a dimethylamino group and a thiadiazole derivative. The structural formula can be represented as follows:

CxHyNzOw specific values to be determined \text{C}_x\text{H}_y\text{N}_z\text{O}_w\quad \text{ specific values to be determined }

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. A review highlighted various compounds with similar structures that demonstrated dose-dependent growth inhibition in cancer cell lines, including lung (A549), breast (MCF-7), and colon cancer cells (HCT15) .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-74.27
Compound BA5499.0
Compound CHCT1522.19

The specific IC50 values for this compound are not yet established in the literature, indicating a need for further investigation.

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. The 1,3,4-thiadiazole ring has been associated with activities against various bacterial strains and fungi. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound DS. aureus62.5
Compound EE. coli125

Case Study 1: Anticancer Evaluation

A study conducted by Alam et al. synthesized various thiadiazole derivatives and evaluated their anticancer activity against multiple human cancer cell lines. The results indicated that compounds with specific substituents on the thiadiazole ring exhibited enhanced cytotoxicity compared to others .

Case Study 2: Antimicrobial Screening

Dogan et al. examined the antimicrobial efficacy of substituted thiadiazoles against several bacterial strains. Their findings showed that certain derivatives had significant inhibitory effects on both gram-positive and gram-negative bacteria, suggesting the potential for developing new antimicrobial agents based on these scaffolds .

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